2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(iodomethyl)-1,9-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-6-8-2-4-9(12-8)3-1-5-11-7-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUQAXLNEJKFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(O2)CI)COC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations Involving 2 Iodomethyl 1,7 Dioxaspiro 4.5 Decane
Reactivity of the Iodomethyl Functional Group
Radical Reactions Initiated by C-I Bond Cleavage
No specific research has been found that details the radical reactions of 2-(iodomethyl)-1,7-dioxaspiro[4.5]decane initiated by the homolytic cleavage of its carbon-iodine bond.
Reductive Transformations of the Iodomethyl Group
There is no available literature describing the reductive transformations of the iodomethyl group in this compound.
Ring Transformations and Rearrangements of Dioxaspiro[4.5]decanes
While the broader class of dioxaspiro[4.5]decanes can undergo various ring transformations, no studies have been published that specifically investigate these phenomena for this compound.
Spiroketal Ring Opening and Closure Dynamics
The specific dynamics of spiroketal ring opening and closure for this compound have not been reported in the scientific literature.
Hydrogen Atom Transfer and Subsequent Rearrangements (e.g., Surzur–Tanner Rearrangement)
There are no documented instances of the Surzur–Tanner rearrangement or other hydrogen atom transfer-initiated rearrangements for this compound.
Anionic and Photolytically Initiated Fragmentation Reactions
Specific data on the anionic and photolytically initiated fragmentation reactions of this compound are not available in the current body of scientific research.
Research Applications of 2 Iodomethyl 1,7 Dioxaspiro 4.5 Decane in Organic Synthesis
Building Block for Complex Molecular Architectures
As a functionalized spirocycle, 2-(iodomethyl)-1,7-dioxaspiro[4.5]decane serves as a valuable building block in diversity-oriented synthesis. The inherent three-dimensionality of the spiroketal scaffold is a desirable feature in modern drug discovery, moving away from flat, sp2-hybridized molecules. The iodomethyl group, being an excellent electrophile, readily participates in nucleophilic substitution reactions, allowing for the facile attachment of various side chains and the construction of more elaborate molecular architectures.
The reactivity of the primary iodide in this compound makes it an ideal precursor for synthesizing more complex heterocyclic systems. Through displacement of the iodide by various nucleophiles, new rings can be appended to the spiroketal core. For example, reaction with primary amines or diamines can lead to the formation of azaspirocyclic compounds. Similarly, reactions with thiols or alcohols can introduce thioethers or ethers, which could be precursors for further cyclization reactions to generate novel polycyclic spiro-heterocycles. Synthetic strategies targeting oxa- and azaspiro[4.5]decane derivatives demonstrate the utility of this scaffold in building diverse heterocyclic frameworks. researchgate.netresearchgate.net
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. The 1,7-dioxaspiro[4.5]decane skeleton can be synthesized from chiral precursors, such as carbohydrates or hydroxy acids. When prepared in this manner, this compound becomes a chiral building block, embedding stereochemical information within its structure. This allows for the stereocontrolled synthesis of complex target molecules, where the chirality of the spiroketal unit directs the formation of new stereocenters. This approach is fundamental in creating enantiomerically pure pharmaceuticals and other bioactive molecules. nih.gov
Intermediate in Natural Product Total Synthesis
The total synthesis of complex natural products containing spiroketal units is a significant challenge that showcases the power of modern synthetic organic chemistry. rsc.org In this context, functionalized intermediates like this compound are invaluable for the convergent assembly of large, intricate molecules.
Many potent cytotoxic natural products feature spiroketal cores that are essential for their biological activity. The convergent synthesis of these molecules often involves the preparation of key fragments, such as a functionalized spiroketal, which are later coupled to form the final product.
Cephalostatin 1 : This exceptionally potent anticancer agent possesses a complex bis-steroidal pyrazine (B50134) structure, with each steroid fragment containing a spiroketal unit. harvard.edu The total synthesis of Cephalostatin 1 requires the meticulous construction of these hexacyclic spiroketal-containing halves. harvard.eduorganic-chemistry.org Strategies often rely on establishing the spiroketal stereochemistry through either thermodynamic equilibration or kinetic-controlled cyclizations. harvard.eduorganic-chemistry.org
Spongistatins : The spongistatins (also known as altohyrtins) are a family of marine-derived macrolides with powerful antimitotic activity. acs.orgnih.gov Their daunting architecture includes two distinct spiroketal systems, referred to as the AB and CD spiroketals. nih.govnih.gov The synthesis of these fragments is a major undertaking. Notably, the iodomethyl group of a compound like this compound serves as a crucial functional handle. In one reported synthesis of a spongistatin CD fragment, a tosylate (a leaving group with similar reactivity to iodide) was displaced with sodium iodide to install the necessary iodide for a subsequent coupling reaction, highlighting the importance of such iodo-functionalized spiroketal intermediates. nih.gov
| Natural Product | Role of Spiroketal Unit | Synthetic Relevance of Iodo-Functionalization |
| Cephalostatin 1 | A core structural component of both steroidal halves of the molecule, critical for its overall conformation and bioactivity. harvard.eduorganic-chemistry.org | A functional handle like an iodomethyl group would facilitate the coupling of the spiroketal fragment to other parts of the molecule. |
| Spongistatins | Constitute the AB and CD ring systems, forming a significant portion of the complex macrocyclic structure. nih.govnih.gov | Iodo-spiroketal intermediates are key for fragment coupling. Tosylates on the spiroketal core have been converted to iodides to prepare for such reactions. nih.gov |
This table is interactive. Click on the headers to sort the data.
Several elegant strategies have been developed for the stereocontrolled synthesis of spiroketal systems, some of which directly install or rely on halogen functionality.
Iodo-spiroketalization : This powerful method involves the intramolecular cyclization of a hydroxyl group onto an alkene or glycal, promoted by an electrophilic iodine source (e.g., N-iodosuccinimide). nih.govacs.org This reaction simultaneously forms the spiroketal ring system and installs an iodine atom, yielding an iodo-spiroketal directly. This approach has been successfully used in the synthesis of the C-D spiroketal fragment of Spongistatin 1 under kinetic control to achieve high diastereoselectivity. acs.org The resulting iodide can then be removed via reductive dehalogenation or used in further coupling reactions. acs.org
Acid-Catalyzed Cyclization : The most common method involves the acid-catalyzed reaction of a precursor dihydroxy-ketone, which cyclizes to form the thermodynamically most stable spiroketal isomer. harvard.edu In some cases, Lewis acids like Ca(II) ions have been used to control the equilibration to favor a thermodynamically less stable, but desired, stereoisomer. nih.gov
Hetero-Diels-Alder Reaction : This cycloaddition strategy can be employed to construct dihydropyrone rings, which are versatile precursors that can be converted into spiroketals upon acid-catalyzed cyclization with a tethered hydroxyl group. nih.gov
Derivatization for Diversification of Chemical Scaffolds
The true synthetic utility of this compound lies in the versatility of the iodomethyl group for chemical derivatization. This allows for the creation of a library of analogues from a single, common intermediate, which is a powerful strategy in medicinal chemistry for exploring structure-activity relationships (SAR). researchgate.net The spiroketal core provides a rigid, three-dimensional scaffold, while modifications at the 2-position can modulate the compound's biological and physicochemical properties. researchgate.netwhiterose.ac.uk
The primary iodide is an excellent leaving group and can be displaced by a wide range of nucleophiles. This enables the introduction of diverse functional groups, transforming the spiroketal into a variety of distinct chemical entities. Such derivatization is analogous to alkylation reactions performed on similar spiro[4.5]decane systems using chloro or tosyl derivatives. unimore.it
| Reagent/Nucleophile | Resulting Functional Group | Potential Application |
| Sodium Azide (B81097) (NaN₃) followed by reduction | Primary Amine (-CH₂NH₂) | Introduction of a basic center, peptide coupling |
| Potassium Cyanide (KCN) followed by hydrolysis | Carboxylic Acid (-CH₂COOH) | Introduction of an acidic center, amide formation |
| Sodium Thiolate (NaSR) | Thioether (-CH₂SR) | Introduction of sulfur, further oxidation |
| Malonic Ester Anion | Alkylated Malonate | Carbon chain extension, C-C bond formation |
| Organocuprates (R₂CuLi) | Alkylated Product (-CH₂R) | C-C bond formation with various alkyl/aryl groups |
| Triphenylphosphine (PPh₃) followed by base | Wittig Reagent | Conversion of aldehydes/ketones to alkenes |
This table is interactive. Click on the headers to sort the data.
This strategic diversification allows chemists to rapidly generate novel sp3-rich compounds with distinct structures and functionalities, which can then be evaluated in phenotypic screens to discover new biological activities. whiterose.ac.uk
Functional Group Interconversions of the Iodomethyl Group
The carbon-iodine bond in the iodomethyl group of this compound is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity is the cornerstone of its application in functional group interconversions, allowing for the straightforward replacement of the iodo group with a wide array of other functional groups. These transformations are fundamental in altering the chemical properties of the molecule and in preparing it for subsequent synthetic steps.
Common nucleophiles employed in these reactions include azides, cyanides, and various oxygen-, nitrogen-, and sulfur-containing compounds. For instance, reaction with sodium azide introduces an azido (B1232118) group, which can be further reduced to a primary amine. This two-step sequence provides a reliable method for the synthesis of aminomethyl-substituted dioxaspiro[4.5]decanes. Similarly, treatment with sodium cyanide affords the corresponding nitrile, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
The following table summarizes some of the key functional group interconversions that can be achieved starting from this compound.
| Starting Material | Reagent(s) | Product Functional Group | Resulting Compound |
| This compound | Sodium Azide (NaN₃) | Azide (-N₃) | 2-(Azidomethyl)-1,7-dioxaspiro[4.5]decane |
| This compound | Sodium Cyanide (NaCN) | Nitrile (-CN) | 2-(Cyanomethyl)-1,7-dioxaspiro[4.5]decane |
| This compound | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | (1,7-Dioxaspiro[4.5]decan-2-yl)methanol |
| This compound | Sodium Thiolate (NaSR) | Thioether (-SR) | 2-((Alkylthio)methyl)-1,7-dioxaspiro[4.5]decane |
| This compound | Ammonia (NH₃) | Primary Amine (-NH₂) | (1,7-Dioxaspiro[4.5]decan-2-yl)methanamine |
These transformations highlight the role of this compound as a valuable building block for introducing a diverse range of functionalities, thereby expanding its synthetic potential.
Generation of Analogues for Further Synthetic Exploitation
Beyond simple functional group interconversions, the iodomethyl group of this compound serves as a reactive handle for coupling with other molecules, facilitating the generation of a wide array of analogues for various applications, including drug discovery. A notable application of similar dioxaspiro[4.5]decane scaffolds is in the synthesis of ligands for serotonin (B10506) receptors, such as the 5-HT1A receptor. unimore.itnih.gov In this context, the iodomethyl group can be readily displaced by nucleophilic amines, such as substituted piperazines, to generate novel and potent receptor agonists and antagonists. unimore.itnih.gov
The reaction of this compound with a suitably substituted amine, often in the presence of a non-nucleophilic base to scavenge the HI byproduct, leads to the formation of a new carbon-nitrogen bond. This synthetic strategy allows for the systematic variation of the amine component, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
The following table illustrates the generation of diverse analogues through the reaction of this compound with various amine nucleophiles.
| Starting Material | Amine Nucleophile | Product Class | Example Product |
| This compound | Piperazine | Piperazine Derivative | 1-((1,7-Dioxaspiro[4.5]decan-2-yl)methyl)piperazine |
| This compound | 4-(2-Methoxyphenyl)piperazine | Arylpiperazine Derivative | 1-((1,7-Dioxaspiro[4.5]decan-2-yl)methyl)-4-(2-methoxyphenyl)piperazine |
| This compound | Morpholine | Morpholine Derivative | 4-((1,7-Dioxaspiro[4.5]decan-2-yl)methyl)morpholine |
| This compound | Aniline | N-Aryl Aniline Derivative | N-((1,7-Dioxaspiro[4.5]decan-2-yl)methyl)aniline |
The spiroketal moiety in these analogues often serves as a rigid and lipophilic scaffold, which can favorably interact with biological targets. The ability to readily append various amine-containing fragments to this core structure underscores the importance of this compound as a key intermediate in the synthesis of complex and biologically active molecules.
Analytical and Spectroscopic Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
No published NMR data (¹H NMR or ¹³C NMR) is available for 2-(iodomethyl)-1,7-dioxaspiro[4.5]decane. The structural elucidation of a novel compound like this would typically involve the following techniques:
In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the spirocyclic core and the iodomethyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would be crucial for confirming the connectivity of the atoms. For instance, the protons of the -CH₂I group would likely appear as a characteristic signal, and its coupling to the adjacent proton at the C2 position would provide key structural information.
Similarly, a ¹³C NMR spectrum would provide evidence for the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shift of the carbon in the -CH₂I group would be significantly influenced by the electronegative iodine atom. The spiro carbon atom would also have a characteristic chemical shift.
For an unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments would reveal correlations between protons and carbons, allowing for a complete and accurate structural determination.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.
HRMS would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement would allow for the unambiguous determination of its elemental formula (C₉H₁₅IO₂), providing strong evidence for the compound's identity.
GC/MS could be employed to monitor the progress of a reaction designed to synthesize this compound. It would also be used to identify the product and any potential impurities or byproducts by separating the components of the reaction mixture and providing their individual mass spectra.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a important tool for the characterization of "this compound", providing valuable information about its molecular structure by identifying the functional groups present. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.
The key functional groups in "this compound" are the C-I bond of the iodomethyl group, the C-O bonds within the dioxaspiroketal ring system, and the various C-H bonds of the aliphatic structure. The presence and position of these absorption bands in the IR spectrum can confirm the successful synthesis and structural integrity of the molecule.
A detailed analysis of the expected IR absorption bands for "this compound" is presented in the table below. This data is compiled from established spectroscopic databases and literature precedents for similar chemical structures.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| 2950-2850 | C-H | Alkane (stretch) | Strong |
| 1470-1430 | C-H | Alkane (bend) | Medium |
| 1150-1050 | C-O | Spiroketal (stretch) | Strong |
| 600-500 | C-I | Iodoalkane (stretch) | Medium-Weak |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are indispensable in the synthesis and analysis of "this compound", serving both to purify the compound from reaction mixtures and to assess its purity. The choice of a specific chromatographic method depends on the scale of the separation and the analytical requirements.
Column Chromatography
Column chromatography is the primary method for the preparative purification of "this compound" following its synthesis. This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired product from starting materials, byproducts, and other impurities.
For the purification of "this compound", a stationary phase of silica (B1680970) gel is typically employed due to its polarity and versatility. The mobile phase, or eluent, is carefully selected to achieve optimal separation. A gradient of non-polar and moderately polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used. The separation is based on the principle that more polar compounds will adhere more strongly to the silica gel and thus elute more slowly, while less polar compounds will travel down the column more quickly. The progress of the separation is monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is a rapid and efficient analytical technique used to monitor the progress of the synthesis of "this compound". By spotting a small amount of the reaction mixture onto a TLC plate (typically coated with silica gel), it is possible to qualitatively assess the consumption of starting materials and the formation of the product over time.
The separation on a TLC plate follows the same principles as column chromatography. The developed plate is visualized under UV light, and by using specific staining agents. While the spiroketal structure itself may not be strongly UV-active, the iodomethyl group can sometimes be visualized with specific stains. A common visualization method for alkyl halides is the use of a phosphomolybdic acid stain, which reacts with a wide variety of organic compounds to produce colored spots upon heating. libretexts.org Another general stain that can be effective is an iodine chamber, where the plate is exposed to iodine vapor, causing organic compounds to appear as brown spots. libretexts.org The relative positions of the spots (retention factor, Rf) for the starting materials and the product provide a clear indication of the reaction's status.
High Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Purity Analysis
High Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of "this compound" and for the separation of any potential stereoisomers. Due to the presence of stereocenters in the molecule, the synthesis may yield a mixture of diastereomers. HPLC, with its high resolving power, is the method of choice for separating these closely related isomers.
Computational and Theoretical Studies of 2 Iodomethyl 1,7 Dioxaspiro 4.5 Decane
Molecular Mechanics (MM2) and Conformational Analysis
No specific studies utilizing MM2 or other molecular mechanics force fields for the conformational analysis of 2-(iodomethyl)-1,7-dioxaspiro[4.5]decane were identified. Such studies would typically involve the calculation of steric energies for different spatial arrangements of the molecule to determine the most stable conformers.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
There is no available research detailing quantum chemical calculations (e.g., Density Functional Theory or ab initio methods) to elucidate the electronic structure of this compound. These calculations would provide insights into molecular orbital energies (such as HOMO and LUMO), electrostatic potential surfaces, and other electronic properties that are crucial for predicting the compound's reactivity.
Computational Modeling for Reaction Mechanism Elucidation
A search for computational models that elucidate the reaction mechanisms involving this compound did not yield any specific results. Such studies are essential for understanding the pathways, transition states, and kinetics of chemical reactions involving this compound.
Theoretical Investigations of Intramolecular Interactions (e.g., Hydrogen Bonding)
No theoretical investigations into the intramolecular interactions within this compound were found. These studies would analyze non-covalent interactions, such as hydrogen bonding or halogen bonding, which can significantly influence the molecule's conformation and properties.
Future Research Directions and Perspectives in Dioxaspiro 4.5 Decane Chemistry
Development of Novel and Sustainable Synthetic Pathways
The synthesis of spiroketals has traditionally relied on methods that can involve harsh reagents or conditions. rsc.org Future research should prioritize the development of green and sustainable methods for synthesizing 2-(iodomethyl)-1,7-dioxaspiro[4.5]decane.
Recent advancements in electrosynthesis, such as the eSpiro method, offer a metal-free and scalable alternative for spiroketal formation via the anodic oxidation of malonic acids. rsc.org This approach proceeds through a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization, demonstrating high yields and broad functional group tolerance. rsc.org Adapting this electrochemical strategy could provide a more environmentally benign route to the target compound.
Furthermore, telescoped flow processes present an innovative approach to enhance efficiency and sustainability. rsc.org By combining multiple reaction steps, such as a ring-closing metathesis and a subsequent hydrogenation, into a single continuous flow system, it is possible to reduce waste, minimize laborious intermediate separations, and lower the process mass intensity (PMI). rsc.org Investigating a flow-based synthesis for the this compound precursor would be a significant step toward a more sustainable manufacturing process.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Traditional Acid-Catalyzed Cyclization | Employs strong acids to cyclize a dihydroxyketone precursor. | Well-established, but can be harsh and lack stereocontrol. |
| Electrosynthesis (e.g., eSpiro) | Anodic oxidation of precursors, metal- and mercury-free. rsc.org | High yields, functional group tolerance, reduced hazardous reagents. rsc.org |
| Telescoped Flow Process | Combines multiple reaction steps in a continuous system. rsc.org | Reduced waste, enhanced throughput, streamlined operations. rsc.org |
| Oxidative Radical Cyclization | Utilizes intramolecular hydrogen abstraction. researchgate.net | Useful for delicate or acid-labile substrates, can form kinetic products. researchgate.net |
Exploration of Undiscovered Chemical Reactivity of the Iodomethyl Spiroketal
The chemical reactivity of this compound is largely dictated by the interplay between the stable spiroketal scaffold and the reactive iodomethyl group. The primary iodide is an excellent electrophile and a precursor for radical intermediates, suggesting a wide range of potential transformations that remain to be explored.
Future studies should investigate:
Nucleophilic Substitution Reactions: The iodomethyl group is highly susceptible to substitution by a wide array of nucleophiles (e.g., azides, cyanides, thiols, and alkoxides). These reactions would generate a library of novel 2-substituted-methyl-1,7-dioxaspiro[4.5]decanes, each with potentially unique chemical and biological properties.
Coupling Reactions: The carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This would allow for the direct attachment of aryl, alkynyl, and vinyl groups, significantly increasing the structural diversity of accessible derivatives.
Radical Chemistry: The weak C-I bond can be homolytically cleaved to generate a primary radical. The reactivity of this radical, including its potential to induce rearrangements or reactions with the spiroketal core under specific conditions, is an unexplored area of research.
Organometallic Reagent Formation: Conversion of the iodomethyl group to an organolithium or Grignard reagent would transform the electrophilic center into a nucleophilic one, enabling reactions with a different set of electrophiles like aldehydes, ketones, and esters.
| Reaction Type | Reagents/Conditions | Potential Product | Research Focus |
| Nucleophilic Substitution | NaN₃, DMF | 2-(azidomethyl)-1,7-dioxaspiro[4.5]decane | Synthesis of precursors for click chemistry or amine reduction. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(arylmethyl)-1,7-dioxaspiro[4.5]decane | Introduction of aromatic moieties for biological screening. |
| Radical Addition | AIBN, HSnBu₃, alkene | 2-(3-alkenylpropyl)-1,7-dioxaspiro[4.5]decane | C-C bond formation under mild, radical conditions. |
| Organometallic Formation | Mg or n-BuLi | [2-(lithiomethyl)-1,7-dioxaspiro[4.5]decanyl] | Generation of a nucleophilic handle for further functionalization. |
Advancements in Asymmetric Synthesis and Stereochemical Control
Spiroketals present a significant stereochemical challenge in synthesis. mskcc.orgacs.org The this compound structure contains at least two stereocenters, the spirocyclic carbon and the C2 carbon, whose configurations will profoundly influence biological activity. Traditional syntheses often yield the thermodynamically most stable isomer, which may not be the biologically active one. mskcc.org
Future research must focus on methods that provide kinetic control over the spirocyclization process. The glycal epoxide approach is a powerful strategy for achieving stereocontrolled synthesis of spiroketals independent of their inherent thermodynamic preferences. nih.govnih.gov This method involves a stereoselective epoxidation of a C1-alkylglycal, followed by a kinetically controlled epoxide-opening spirocyclization. acs.orgresearchgate.net By selecting the appropriate catalyst, such as Ti(Oi-Pr)₄, it is possible to achieve cyclization with retention of configuration at the anomeric carbon, a process that is not governed by thermodynamic stability. acs.orgnih.gov
Another promising avenue is the use of tethering to dictate thermodynamic control in complex systems. nih.gov By temporarily linking parts of the precursor molecule, it is possible to create an energetic bias for a specific stereoisomer during a thermodynamically controlled, equilibrating cyclization, allowing for the formation of complex structures that are otherwise difficult to access stereoselectively. nih.gov
| Asymmetric Strategy | Underlying Principle | Application to Target Compound |
| Thermodynamic Control | Reaction yields the most stable spiroketal diastereomer based on anomeric and steric effects. mskcc.org | Often the default pathway; may not yield the desired stereoisomer. |
| Kinetic Spirocyclization | Uses methods like the glycal epoxide approach to control the stereochemical outcome via a kinetically favored transition state. nih.govnih.gov | Allows access to specific, potentially less stable, stereoisomers by controlling the cyclization pathway. |
| Tether-Directed Synthesis | A temporary tether in the precursor molecule guides the cyclization to favor a specific stereoisomer. nih.gov | Can enforce stereoselectivity for remote stereocenters that are otherwise difficult to control. |
Potential as Molecular Probes and Tools in Chemical Biology Research
The rigid spiroketal scaffold is ideal for presenting functional groups in well-defined three-dimensional orientations, making it an excellent core for designing molecular probes. mskcc.orgnih.gov The iodomethyl group on this compound serves as a versatile anchor for attaching various reporter tags.
Future research should exploit this structure to develop:
Fluorescent Probes: The iodide can be substituted with fluorescent dyes (fluorophores) to visualize biological processes or localize target proteins within cells.
Affinity-Based Probes: Attaching biotin (B1667282) to the iodomethyl handle would create a tool for affinity purification, allowing researchers to isolate and identify binding partners of the spiroketal core from complex biological samples.
Radiolabeled Tracers for Imaging: The carbon-iodine bond is a key site for radiolabeling. The iodine atom could be replaced with a radioactive isotope, such as ¹²³I for Single-Photon Emission Computed Tomography (SPECT). Alternatively, the iodomethyl group can be converted to other functionalities suitable for labeling with positron-emitting isotopes like ¹⁸F for Positron Emission Tomography (PET). Given that related azaspiro[4.5]decane derivatives have been successfully developed as ¹⁸F-labeled radioligands for tumor imaging, this is a particularly promising direction. nih.gov
The development of such tools would enable a deeper biological exploration of this intriguing class of molecules and their targets. nih.gov
| Probe Type | Modification at Iodomethyl Group | Potential Application |
| Fluorescent Probe | Substitution with a fluorophore (e.g., via an amine or thiol linker). | Cellular imaging, fluorescence microscopy. |
| Affinity Probe | Attachment of a biotin tag. | Protein target identification, pull-down assays. |
| SPECT Imaging Agent | Isotopic exchange to introduce ¹²³I. | In vivo imaging of biodistribution and target engagement. |
| PET Imaging Agent | Conversion to a fluoroethyl group for ¹⁸F labeling. nih.gov | High-resolution in vivo tumor imaging. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(iodomethyl)-1,7-dioxaspiro[4.5]decane, and how is structural integrity validated?
- Methodological Answer : Synthesis typically involves iodination of a preformed spirocyclic precursor, followed by purification via column chromatography. Structural validation relies on NMR spectroscopy (¹H, ¹³C) to confirm iodomethyl substitution and spirocyclic geometry, complemented by mass spectrometry (MS) for molecular weight verification. Purity is assessed using HPLC with UV detection .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility profiles are established using solvent polarity screens (e.g., water, DMSO, ethanol) with turbidimetric analysis. Stability is tested via accelerated degradation studies under varying pH, temperature, and light exposure, monitored by UV-Vis spectroscopy and TLC . Storage recommendations (e.g., inert atmosphere, −20°C) are derived from these data .
Q. Which spectroscopic techniques are most effective for distinguishing stereoisomers in this spirocyclic system?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column resolves enantiomers, while NOESY NMR identifies spatial proximities of protons to confirm stereochemistry. Computational modeling (e.g., DFT) can predict preferred conformers for cross-validation .
Advanced Research Questions
Q. How do reaction conditions influence iodomethyl group reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : Kinetic studies using GC-MS or in situ IR spectroscopy track reaction progress under varying catalysts (e.g., Pd/Cu for Suzuki coupling), solvents, and temperatures. Hammett plots or Eyring analysis quantify electronic/steric effects on activation energy. Competing pathways (e.g., elimination vs. substitution) are identified via product distribution analysis .
Q. What strategies optimize the compound’s bioactivity in target-specific assays (e.g., enzyme inhibition)?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., halogen replacements) and testing against target enzymes (e.g., kinases) via fluorescence-based assays or surface plasmon resonance (SPR) . IC₅₀ values are calculated using nonlinear regression of dose-response curves .
Q. How can computational models predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) simulates interactions with protein active sites, validated by MD simulations to assess binding stability. Pharmacophore models align steric/electronic features with known inhibitors. Free energy perturbation (FEP) calculations refine affinity predictions .
Q. What analytical workflows resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Variable-temperature NMR probes dynamic effects (e.g., ring-flipping). Isotopic labeling (²H, ¹³C) clarifies ambiguous signals. X-ray crystallography provides definitive structural assignments, while DFT-calculated chemical shifts cross-validate experimental data .
Q. How does the iodine atom’s polarizability affect intermolecular interactions in material science applications?
- Methodological Answer : Single-crystal XRD analyzes halogen-bonding motifs in supramolecular assemblies. DSC and TGA quantify thermal stability changes due to iodine’s electron-withdrawing effects. Computational electron density maps (QTAIM) visualize non-covalent interactions .
Contradictions and Validation
- Biological Activity Variability : IC₅₀ values may differ across cell lines due to metabolic differences (e.g., MCF-7 vs. neuronal cells). Standardized protocols (e.g., MTT assay conditions) minimize variability .
- Synthetic Byproducts : Minor stereoisomers or iodinated side products require 2D NMR (HSQC, HMBC) for unambiguous identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
